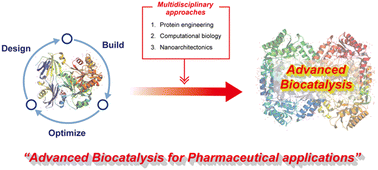Multidisciplinary approaches for enzyme biocatalysis in pharmaceuticals: protein engineering, computational biology, and nanoarchitectonics
EES Catalysis Pub Date: 2023-10-28 DOI: 10.1039/D3EY00239J
Abstract
Enzyme biocatalysis is reshaping pharmaceutical synthesis, offering sustainable and efficient pathways for drug discovery and production. This paradigm shift towards eco-friendly methodologies addresses concerns inherent in traditional chemical synthesis. Enzymes, celebrated for their precision and adaptability to mild conditions, are poised as ideal candidates for pharmaceutical applications. Their versatility facilitates the synthesis of diverse pharmaceutical compounds, ensuring precise drug design and minimizing environmental impact. The integration of multidisciplinary approaches, including protein engineering, computational biology, and nanoarchitectonics, holds the potential to propel enzyme biocatalysis even further. Protein engineering utilizes directed evolution and rational design to customize enzymes, enhancing their stability and efficacy. Computational biology aids in deciphering enzymatic mechanisms, while nanoarchitectonics introduces innovative enzyme integration strategies into continuous flow systems. This comprehensive review explores how these multidisciplinary approaches can revolutionize pharmaceutical research and production. The synergy among these disciplines promises to expedite pharmaceutical processes, promote sustainability, optimize efficiency, and elevate precision—aligning perfectly with the evolving requirements of the pharmaceutical industry.


Recommended Literature
- [1] Structural evolution of aragonite superstructures obtained in the presence of the siderophore deferoxamine†
- [2] Front cover
- [3] Building Fe(iii)clusters with derivatised salicylaldoximes†
- [4] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [5] Back matter
- [6] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [7] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [8] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [9] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications
- [10] Cocoa flavanol supplementation preserves early and late radial artery function after transradial catheterization†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 332-80-9
-
CAS no.: 2536-35-8
-
CAS no.: 3967-55-3
-
CAS no.: 111-58-0
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 4596-23-0
-
CAS no.: 3485-62-9









